Benzyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate

Organic Synthesis Protecting Group Chemistry Alkaloid Synthesis

Benzyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate (CAS 725746-35-0) is a heterocyclic building block featuring a 5,6-dihydropyridin-2(1H)-one core protected with a benzyl carbamate (Cbz) group. This dihydropyridone scaffold is recognized as a 'privileged structure' in medicinal chemistry due to its capacity to bind multiple biological receptors with high affinity and serve as a versatile pharmacophore for developing enzyme inhibitors, receptor modulators, and other bioactive molecules.

Molecular Formula C13H13NO3
Molecular Weight 231.25 g/mol
CAS No. 725746-35-0
Cat. No. B3152028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate
CAS725746-35-0
Molecular FormulaC13H13NO3
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESC1CN(C(=O)C=C1)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C13H13NO3/c15-12-8-4-5-9-14(12)13(16)17-10-11-6-2-1-3-7-11/h1-4,6-8H,5,9-10H2
InChIKeyYNVGTWMULFNPCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate (CAS 725746-35-0): A Privileged Dihydropyridone Scaffold for Medicinal Chemistry and Organic Synthesis


Benzyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate (CAS 725746-35-0) is a heterocyclic building block featuring a 5,6-dihydropyridin-2(1H)-one core protected with a benzyl carbamate (Cbz) group . This dihydropyridone scaffold is recognized as a 'privileged structure' in medicinal chemistry due to its capacity to bind multiple biological receptors with high affinity and serve as a versatile pharmacophore for developing enzyme inhibitors, receptor modulators, and other bioactive molecules [1]. The compound is widely used as a key intermediate for synthesizing alkaloid derivatives, HDAC inhibitors, and other nitrogen-containing heterocycles [2].

Critical Differentiation: Why Benzyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate Cannot Be Replaced by Methyl, Ethyl, or tert-Butyl Analogs


The benzyl carbamate (Cbz) protecting group on the dihydropyridone core confers unique and non-interchangeable properties compared to common methyl, ethyl, or tert-butyl ester analogs. The benzyl ester provides a critical balance of stability under standard handling and reaction conditions while enabling selective, orthogonal deprotection via catalytic hydrogenolysis (e.g., H₂, Pd/C) under mild, neutral conditions that leave acid- or base-sensitive functionalities intact [1]. In contrast, methyl and ethyl esters require harsher acidic or basic hydrolysis that may degrade the dihydropyridone core or incompatible functional groups, while tert-butyl esters are susceptible to premature acid-catalyzed cleavage . This orthogonal deprotection strategy is essential for multi-step syntheses of complex alkaloids and bioactive molecules where the integrity of the dihydropyridone scaffold must be preserved until a precise, late-stage step [2].

Benzyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate: Quantitative Comparator-Based Evidence for Scientific Selection


Orthogonal Deprotection Selectivity: Benzyl Carbamate vs. Methyl, Ethyl, and tert-Butyl Esters in Dihydropyridone Synthesis

The benzyl ester of Benzyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate (CAS 725746-35-0) offers orthogonal deprotection via catalytic hydrogenolysis (H₂, Pd/C), enabling selective cleavage under neutral conditions. This contrasts with methyl and ethyl esters (CAS 190079-66-4 and CAS for ethyl analog) which require acid- or base-catalyzed hydrolysis that can degrade the dihydropyridone core, and tert-butyl esters (CAS 128372-89-4) which are cleaved by acid but are prone to premature deprotection . The benzyl group's stability under standard handling and nucleophilic substitution conditions ensures reliable performance in multi-step synthetic routes, whereas the tert-butyl analog is identified as a CYP1A2 inhibitor with potential off-target pharmacokinetic liabilities . The computed XLogP3 value for the benzyl compound is 2, with a topological polar surface area of 46.6 Ų, which may influence solubility and membrane permeability compared to the methyl (lower logP) and tert-butyl (higher logP) analogs [1].

Organic Synthesis Protecting Group Chemistry Alkaloid Synthesis

Dihydropyridin-2-one Scaffold as a Privileged Pharmacophore for Potent HDAC and TGR5 Inhibition

The dihydropyridin-2-one core present in Benzyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate serves as a 'privileged scaffold' validated in multiple high-impact studies. Derivatives of this scaffold have demonstrated potent nanomolar HDAC inhibitory activity: compound 18g, a dihydropyridin-2-one derivative, exhibited most potent anti-HDAC1 activity and showed greatest potency against PC-3 and HepG2 cancer cells [1]. In a separate study, a dihydropyridone series was developed into potent nanomolar TGR5 agonists (compound 77A), with extensive SAR from 83 analogues demonstrating the scaffold's versatility [2]. While the benzyl-protected compound itself is an intermediate, its core structure enables access to these validated pharmacophores, unlike non-dihydropyridone alternatives such as simple pyridones or other heterocycles which may lack the same binding affinity or selectivity profile.

Medicinal Chemistry HDAC Inhibition Cancer Research

Procurement Metrics: Purity, Price, and Availability of Benzyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate vs. Key Analogs

For scientific procurement, Benzyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate (CAS 725746-35-0) is available from multiple global vendors with purities ranging from 95% to 98% and prices ranging from approximately $200/250mg to $605/1g . In comparison, the methyl analog (CAS 190079-66-4) and ethyl analog are similarly available as building blocks, but the tert-butyl analog (CAS 128372-89-4) is often priced at a premium due to its more specialized use as a screening compound . The benzyl compound's widespread availability and competitive pricing reflect its established role as a versatile intermediate in both academic and industrial settings, while its higher molecular weight (231.25 g/mol) and XLogP3 of 2 may offer advantages in lipophilicity and solubility profiles compared to smaller ester analogs.

Chemical Procurement Building Blocks Cost Efficiency

Targeted Application Scenarios for Benzyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate Based on Verified Differentiation


Synthesis of Piperidine Alkaloids and Iminosugars via Chiral Dihydropyridone Intermediates

The orthogonal deprotection of the benzyl group enables the efficient synthesis of chiral dihydropyridone intermediates, which serve as key building blocks for accessing a wide range of piperidine alkaloids and iminosugars. As demonstrated by Toumi et al., dihydropyridones can be converted to piperidinols and piperidinones that are further elaborated to (+)-desoxoprosophylline and deoxymannojirimycin, highlighting the compound's utility in natural product and drug discovery [1].

Development of Novel HDAC Inhibitors for Cancer Therapeutics

The dihydropyridone core of Benzyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate is a validated pharmacophore for generating potent HDAC inhibitors. Li and Han synthesized 27 dihydropyridin-2-one derivatives containing triazole units that exhibited potent HDAC1/HDAC6 inhibition and significant antiproliferative effects against multiple cancer cell lines, with some compounds outperforming the clinical candidate SAHA [2]. Researchers can leverage this scaffold to design new selective HDAC inhibitors with improved therapeutic windows.

Synthesis of TGR5 Agonists for Metabolic Disease Research

A high-throughput screening campaign identified a micromolar dihydropyridone hit that, through extensive SAR studies of 83 analogues, was optimized into a potent nanomolar TGR5 agonist (compound 77A) with demonstrated GLP-1 secretagogue effects ex vivo and in vivo [3]. The benzyl-protected dihydropyridone provides a starting point for similar hit-to-lead optimization programs targeting bile acid receptors for treating metabolic disorders.

Synthesis of AChE Inhibitor Prodrugs via 'Bio-oxidizable' Dihydropyridine Strategy

The dihydropyridine core can be employed as a 'bio-oxidizable' prodrug strategy for delivering N-benzylpyridinium salts as AChE inhibitors. Azzouz et al. synthesized 22 dihydropyridine prodrugs that, upon oxidation, released active AChE inhibitors with subnanomolar activity (IC50 = 0.36 nM) [4]. The benzyl ester's orthogonal deprotection allows for precise control over the prodrug activation step.

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